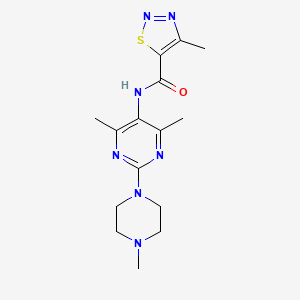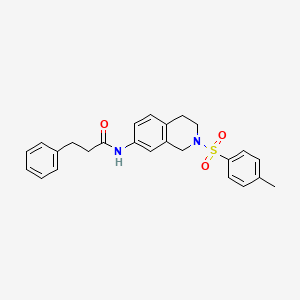
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H21N7OS and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Synthesis and Biological Evaluation : A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, related to the compound , with an evaluation of their anticancer properties. The synthesis process and structure-activity relationship were thoroughly discussed, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : Wang et al. (2018) synthesized a derivative of the compound for use as a PET imaging agent, potentially useful in the context of neuroinflammation and cancer (Wang et al., 2018).
Synthesis of Novel Anticancer Agents : Abdellatif et al. (2014) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the chemical compound , and evaluated their anticancer activity, particularly against breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Antimicrobial Applications
Synthesis and Antimicrobial Activity : Bondock et al. (2008) conducted a study on the synthesis of new heterocycles incorporating antipyrine moiety, closely related to the compound , and evaluated their antimicrobial activities. This study underscores the potential of such compounds in combating microbial infections (Bondock et al., 2008).
Antifungal Effect : Jafar et al. (2017) synthesized derivatives of the compound and assessed their antifungal effects, particularly against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Other Applications
Metabolites in Safety Testing : A study by Sharma et al. (2014) involved Metabolites in Safety Testing (MIST) studies on a glucokinase activator closely related to the compound, highlighting its metabolic pathways and potential applications in the treatment of type 2 diabetes mellitus (Sharma et al., 2014).
Functional Uroselective Alpha 1-Adrenoceptor Antagonists : Elworthy et al. (1997) identified arylpiperazines, structurally similar to the compound, as alpha 1-adrenoceptor subtype-selective antagonists. This study indicates the potential application of such compounds in targeting specific receptors, possibly useful in urology (Elworthy et al., 1997).
Eigenschaften
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-9-12(18-14(23)13-11(3)19-20-24-13)10(2)17-15(16-9)22-7-5-21(4)6-8-22/h5-8H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDVTUFNGXDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)


![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)


![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)
![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)



